molecular formula C20H27NO5S B2798438 H-Nle-OBzl.TosOH CAS No. 63219-55-6

H-Nle-OBzl.TosOH

Cat. No.: B2798438
CAS No.: 63219-55-6
M. Wt: 393.5
InChI Key: XJHIQHCDQIIQCQ-YDALLXLXSA-N
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Description

Benzyl (2S)-2-aminohexanoate; toluene-4-sulfonic acid salt is a compound that combines the properties of an amino acid derivative and a sulfonic acid salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Nle-OBzl.TosOH typically involves the esterification of (2S)-2-aminohexanoic acid with benzyl alcohol, followed by the formation of the toluene-4-sulfonic acid salt. The reaction conditions often include the use of an acid catalyst, such as p-toluenesulfonic acid, and may require heating to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts immobilized on inorganic supports, such as silica or zeolites, can enhance the efficiency and recyclability of the catalyst .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-aminohexanoate; toluene-4-sulfonic acid salt can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include benzyl (2S)-2-aminohexanoate derivatives with modified functional groups, such as oximes, alcohols, or substituted benzyl groups.

Scientific Research Applications

Benzyl (2S)-2-aminohexanoate; toluene-4-sulfonic acid salt has several scientific research applications:

Mechanism of Action

The mechanism of action of H-Nle-OBzl.TosOH involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid. The sulfonic acid salt enhances the compound’s solubility and stability, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2S)-2-aminohexanoate: Without the sulfonic acid salt, this compound has lower solubility and stability.

    Toluene-4-sulfonic acid salts: These compounds are strong acids and are used as catalysts in organic synthesis.

Uniqueness

Benzyl (2S)-2-aminohexanoate; toluene-4-sulfonic acid salt is unique due to the combination of an amino acid derivative with a sulfonic acid salt, providing enhanced solubility, stability, and versatility in various chemical reactions and applications .

Properties

IUPAC Name

benzyl (2S)-2-aminohexanoate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C7H8O3S/c1-2-3-9-12(14)13(15)16-10-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,12H,2-3,9-10,14H2,1H3;2-5H,1H3,(H,8,9,10)/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHIQHCDQIIQCQ-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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